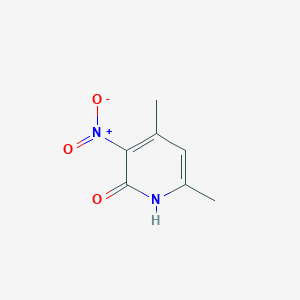

4,6-dimethyl-3-nitropyridin-2(1H)-one

Description

Significance of Pyridinone and Nitropyridinone Scaffolds in Heterocyclic Chemical Research

Pyridinone scaffolds are a significant class of six-membered nitrogen-containing heterocycles that hold a privileged position in medicinal chemistry and drug discovery. frontiersin.orgnih.gov These structures are valued for their unique physicochemical properties, including weak alkalinity and the ability to act as both hydrogen bond donors and acceptors. nih.gov This dual functionality allows them to interact with a wide range of biological targets. Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. frontiersin.orgnih.govresearchgate.net Their versatility and the feasibility of their synthesis have made them a focal point in the design of new therapeutic agents. frontiersin.org

The introduction of a nitro group to the pyridinone scaffold, creating nitropyridinones, further enhances their significance in synthetic and medicinal chemistry. The nitro group is one of the most powerful electron-withdrawing groups, and its presence activates the pyridinone ring. nih.gov This activation facilitates reactions with nucleophiles and participation in cycloaddition reactions, making nitropyridinones valuable intermediates for the synthesis of more complex, functionally diverse heterocyclic compounds. nih.govnih.gov

Historical Context and Evolution of Research on Nitro-Substituted Pyridinones

Research into nitro-substituted pyridinones has evolved from the broader investigation of pyridine (B92270) chemistry. While the electrophilic nitration of pyridine itself is challenging due to the electron-deficient nature of the ring, the corresponding pyridones can be nitrated more readily. nih.gov This is because the pyridone structure is less aromatic than pyridine, facilitating electrophilic substitution.

Historically, the focus has been on leveraging the activating nature of the nitro group. Research has demonstrated that the nitro group can be displaced by various nucleophiles, a synthetically useful process for introducing a range of functional groups onto the pyridinone ring. nih.govacs.org More recent research has explored the use of nitro-substituted pyridones in more complex transformations. For instance, the nitro group has been shown to promote the direct functionalization of the pyridone scaffold, providing access to structurally diverse aza-heterocycles. nih.gov There is also growing interest in their use as dipolarophiles in [3+2]-cycloaddition reactions to synthesize condensed pyrrolidine (B122466) and pyrroline (B1223166) derivatives, which are themselves important heterocyclic systems. nih.gov This demonstrates a shift from simple substitution chemistry to more advanced applications in the construction of complex molecular architectures.

Unique Structural Features and Academic Research Interest in 4,6-Dimethyl-3-nitropyridin-2(1H)-one

4,6-dimethyl-3-nitropyridin-2(1H)-one possesses a distinct set of structural features that drive academic research interest. The core of the molecule is a pyridin-2(1H)-one ring, which is substituted with two methyl groups at positions 4 and 6, and a nitro group at position 3. The presence of the electron-donating methyl groups and the strongly electron-withdrawing nitro group on the same ring system creates a unique electronic environment that influences its reactivity.

Crystallographic studies of similar substituted pyridinones reveal that these molecules can form centrosymmetrical dimers in the solid state through intermolecular N—H⋯O hydrogen bonds. researchgate.net This propensity for self-assembly via hydrogen bonding is a key structural feature. Academic interest in this specific compound and its analogues is often focused on its potential as a building block in organic synthesis. The activated C=C bond due to the adjacent nitro group makes it a candidate for various addition and cycloaddition reactions. nih.gov Researchers are exploring its utility in creating more complex heterocyclic systems with potential biological activities.

Table 1: Structural and Chemical Information for 4,6-Dimethyl-3-nitropyridin-2(1H)-one

| Identifier | Value |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| SMILES | CC1=CC(=C(C(=O)N1)N+[O-])C |

| InChI Key | NACUUHJKIYEVFA-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dimethyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(2)8-7(10)6(4)9(11)12/h3H,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACUUHJKIYEVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,6 Dimethyl 3 Nitropyridin 2 1h One and Its Analogues

De Novo Synthetic Routes to 4,6-Dimethyl-3-nitropyridin-2(1H)-one

De novo synthesis offers a direct approach to constructing the 4,6-dimethyl-3-nitropyridin-2(1H)-one scaffold from acyclic precursors. These methods are advantageous for their ability to introduce desired substituents at specific positions from the outset.

Cyclization Reactions (e.g., Condensation of Acetylacetone with Nitroacetamide)

The condensation of a 1,3-dicarbonyl compound with an active methylene compound is a classical and effective method for the synthesis of substituted pyridin-2-ones. In the context of 4,6-dimethyl-3-nitropyridin-2(1H)-one, the logical precursors are acetylacetone and nitroacetamide. This reaction is analogous to the well-established Guareschi-Thorpe reaction, which utilizes cyanoacetamide.

While specific literature detailing the direct condensation of acetylacetone with nitroacetamide to yield 4,6-dimethyl-3-nitropyridin-2(1H)-one is not abundant, the synthesis of the closely related 3-cyano-4,6-dimethyl-2-pyridone from acetylacetone and cyanoacetamide is well-documented and provides a strong precedent. This reaction is typically catalyzed by a base, such as piperidine or an alkali metal alkoxide, and proceeds via a Knoevenagel condensation followed by intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| Acetylacetone | Cyanoacetamide | Piperidine | 3-Cyano-4,6-dimethyl-2-pyridone | High | N/A |

It is anticipated that a similar approach using nitroacetamide would lead to the desired 3-nitro product. The reaction mechanism would likely involve the initial formation of a nitronate anion from nitroacetamide, which would then act as the nucleophile in a condensation reaction with one of the carbonyl groups of acetylacetone. Subsequent cyclization and dehydration would afford the target pyridinone. Optimization of reaction conditions, including the choice of base, solvent, and temperature, would be crucial to achieve good yields and minimize potential side reactions, such as self-condensation or decomposition of the nitro-containing starting material.

Multi-component Reactions for Pyridinone Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. The Hantzsch dihydropyridine synthesis and its variations are prominent examples of MCRs that can be adapted for the synthesis of pyridinone scaffolds.

A relevant MCR for the synthesis of a related 5-nitropyridine system involves the reaction of nitroacetone, a β-dicarbonyl compound, an aldehyde, and ammonium acetate. This four-component reaction proceeds to form a 5-nitro-1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine (B92270).

A plausible MCR strategy for the synthesis of 4,6-dimethyl-3-nitropyridin-2(1H)-one could involve the condensation of an enamine derived from a β-ketoester, a nitro-containing active methylene compound, and a source of ammonia. For instance, the reaction of ethyl acetoacetate, nitroacetamide, and an aldehyde in the presence of ammonium acetate could potentially lead to a highly functionalized dihydropyridinone intermediate, which upon oxidation and decarboxylation, could yield the desired product.

A study on the multicomponent synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines demonstrated the feasibility of reacting a nitroketone (nitroacetone), a β-dicarbonyl compound (acetylacetone), an aldehyde equivalent (acetaldehyde diethyl acetal), and ammonium acetate. This approach yielded the corresponding 4-methyl-substituted 5-nitro-1,4-dihydropyridine, which could be subsequently aromatized.

| Nitroketone | β-Dicarbonyl | Aldehyde Source | Nitrogen Source | Product | Yield (%) |

| Nitroacetone | Acetylacetone | Acetaldehyde diethyl acetal | Ammonium acetate | 3-Acetyl-2,4,6-trimethyl-5-nitro-1,4-dihydropyridine | 41 |

This methodology highlights the potential of MCRs to construct the core nitropyridinone structure with the desired substitution pattern in a convergent manner.

Targeted Nitration Strategies for Pyridinone Systems

An alternative to de novo synthesis is the direct functionalization of a pre-formed 4,6-dimethylpyridin-2(1H)-one ring. Nitration is a key electrophilic aromatic substitution reaction to introduce the nitro group at the C3 position.

Direct Nitration of Pyridinones and Pyridine N-Oxides

The direct nitration of 2-pyridones can be challenging due to the electron-rich nature of the ring, which can lead to over-nitration or side reactions. However, under controlled conditions, selective nitration is achievable. The nitration of pyridines is often facilitated by converting them to their N-oxides, which activates the ring towards electrophilic substitution, particularly at the 4-position, and deactivates the 2- and 6-positions. However, for 2-pyridones, the situation is different as the ring is already partially activated.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are commonly employed. The reactivity and regioselectivity of the nitration of 2-pyridone itself are known to be highly dependent on the acidity of the reaction medium. In less acidic media, nitration occurs predominantly at the 3-position, while in strongly acidic media, the 5-position is favored. This is attributed to the different reactive species involved (free pyridone vs. protonated pyridone).

For 4,6-dimethylpyridin-2(1H)-one, the directing effects of the two methyl groups (ortho, para-directing) and the carbonyl group (meta-directing) will influence the position of nitration. The C3 and C5 positions are both activated by the methyl groups and deactivated by the carbonyl group.

Regioselective Nitration Approaches and Optimization of Reaction Conditions

Achieving regioselective nitration at the C3 position of 4,6-dimethylpyridin-2(1H)-one requires careful control of the reaction conditions. Based on the principles of electrophilic substitution on the 2-pyridone ring, milder nitrating agents and less acidic conditions would be expected to favor nitration at the 3-position.

The nitration of 2-substituted 4,6-dihydroxypyrimidines (which can exist in tautomeric forms similar to pyridones) with a mixture of nitric and sulfuric acid has been shown to result in nitration at the 5-position. This suggests that under strongly acidic conditions, the C5 position of the 4,6-dimethylpyridin-2(1H)-one might also be susceptible to nitration.

To enhance the selectivity for 3-nitration, several strategies can be employed:

Choice of Nitrating Agent: Using milder nitrating agents such as nitric acid in acetic anhydride or nitronium tetrafluoroborate might offer better control.

Temperature Control: Performing the reaction at low temperatures can help to minimize side reactions and improve selectivity.

Solvent Effects: The choice of solvent can influence the reactivity of the nitrating species and the substrate.

| Substrate | Nitrating Agent | Conditions | Major Product(s) |

| 2-Pyridone | HNO₃/H₂SO₄ (low acidity) | N/A | 3-Nitro-2-pyridone |

| 2-Pyridone | HNO₃/H₂SO₄ (high acidity) | N/A | 5-Nitro-2-pyridone |

| 4,6-Dihydroxy-2-methylpyrimidine | HNO₃/H₂SO₄ | N/A | 5,5-Dinitro derivative |

Further systematic studies are required to optimize the conditions for the regioselective 3-nitration of 4,6-dimethylpyridin-2(1H)-one.

Ring Transformation Methodologies for Nitropyridinone Synthesis

Ring transformation reactions provide an elegant and powerful tool for the synthesis of heterocyclic compounds that may be difficult to access through conventional methods. This approach involves the conversion of one heterocyclic ring system into another by reaction with a suitable reagent.

A notable example is the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one. This compound, which is readily prepared, can react with various carbon nucleophiles to afford substituted 3-nitro-2-pyridones. nih.gov In this transformation, the pyrimidinone ring acts as a synthon for an α-nitro-formylacetic acid equivalent. nih.gov

The reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with 1,3-dicarbonyl compounds in the presence of a base leads to the formation of 5,6-disubstituted 3-nitro-2-pyridones. nih.gov The mechanism involves a nucleophilic attack of the enolate of the dicarbonyl compound on the pyrimidinone ring, followed by ring opening and subsequent recyclization with the elimination of a urea derivative.

| Pyrimidinone Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Diethyl malonate | Ethyl 6-hydroxy-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate | N/A | nih.gov |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ethyl acetoacetate | Ethyl 6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate | N/A | nih.gov |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Acetylacetone | 5-Acetyl-6-methyl-3-nitro-2(1H)-pyridone | N/A | nih.gov |

This methodology offers a versatile route to various substituted 3-nitropyridinones, and by selecting the appropriate 1,3-dicarbonyl compound, it could potentially be adapted for the synthesis of analogues of 4,6-dimethyl-3-nitropyridin-2(1H)-one.

Nucleophilic Ring Transformations of Pyrimidinones and Dinitropyridones to Nitropyridinones

Nucleophilic ring transformation is a powerful synthetic strategy that operates on a "scrap and build" principle, where a part of a cyclic substrate is replaced by fragments from a reagent to form a new ring system. orgsyn.orgresearchgate.net Electron-deficient heterocyclic compounds, such as nitropyrimidinones and dinitropyridones, are excellent substrates for these transformations due to their high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group within their structure. orgsyn.orgnih.gov

One key precursor for such reactions is 1-methyl-3,5-dinitro-2-pyridone. Its electron-deficient nature, enhanced by two nitro groups and a carbonyl group, makes it highly susceptible to nucleophilic attack. orgsyn.orgnih.gov When this dinitropyridone reacts with carbon dinucleophiles like the sodium enolate of diethyl acetonedicarboxylate, it undergoes a ring transformation to yield functionalized 4-nitrophenols in high yields. orgsyn.orgnih.gov

Similarly, 3-methyl-5-nitropyrimidin-4(3H)-one serves as a versatile precursor. It can react with 1,3-dicarbonyl compounds under basic conditions to afford 3,5-difunctionalized 4-pyridones. chemicalbook.com More relevant to the title compound, it can also act as a synthetic equivalent of α-nitro-formylacetic acid to produce 5,6-disubstituted 3-nitro-2-pyridones. chemicalbook.com This transformation is initiated by the attack of an enolate anion on the electron-deficient pyrimidinone ring, leading to a bicyclic intermediate, which then eliminates an anionic nitroacetamide fragment to form the new pyridone ring. chemicalbook.comorgsyn.org

A direct synthesis for 4,6-dimethyl-3-nitropyridin-2-one involves the cyclization of acetylacetone with nitroacetamide. This method, while not a ring transformation, highlights the use of acyclic precursors to build the desired pyridinone core.

Three-Component Ring Transformation (TCRT) Mechanisms and Applications

To enhance the synthetic utility and diversity of products, the concept of ring transformation has been extended to three-component reactions (TCRT). orgsyn.orgresearchgate.net This approach allows for the use of simple, readily available ketones instead of specialized 1,3-dicarbonyl compounds by incorporating a nitrogen source into the reaction mixture. orgsyn.orgresearchgate.net

The TCRT typically involves the reaction of an electron-deficient substrate like 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate. orgsyn.org When ammonia is used, the reaction with various aromatic or aliphatic ketones yields substituted 3-nitropyridines, which can be difficult to access through other methods. orgsyn.org Using ammonium acetate as the nitrogen source can lead to the formation of functionalized 4-nitroanilines in addition to nitropyridines. nih.gov In these reactions, the dinitropyridone effectively serves as a safe synthetic equivalent of the unstable nitromalonaldehyde. orgsyn.orgnih.gov

The proposed mechanism for the TCRT is initiated by the formation of an enamine or enol from the ketone. researchgate.net This nucleophile then attacks an electrophilic position (e.g., C4 or C6) of the dinitropyridone. orgsyn.orgresearchgate.net The resulting adduct undergoes intramolecular cyclization via attack of the amino group at the other electrophilic site, forming a bicyclic intermediate. researchgate.net Finally, this intermediate aromatizes by eliminating a stable anionic fragment, such as nitroacetamide, to yield the final nitropyridine or nitroaniline product. researchgate.net

| Dinitropyridone Substrate | Ketone | Nitrogen Source | Major Product Type | Reference |

|---|---|---|---|---|

| 1-methyl-3,5-dinitro-2-pyridone | Acetophenone | Ammonia | 3-Nitro-6-phenylpyridine | researchgate.net |

| 1-methyl-3,5-dinitro-2-pyridone | Cyclohexanone | Ammonia | [b]-fused 5-nitropyridine | researchgate.net |

| 1-methyl-3,5-dinitro-2-pyridone | Aliphatic Ketones | Ammonium Acetate | 2,6-disubstituted-4-nitroaniline | |

| 1-methyl-3,5-dinitro-2-pyridone | Aldehydes | Ammonium Acetate | 3-alkyl/aryl-5-nitropyridines |

Control of Regioselectivity in Ring Transformation Reactions

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of ring transformation reactions. In the context of synthesizing nitropyridinones from substrates like 1-methyl-3,5-dinitro-2-pyridone, the regioselectivity is primarily governed by the electronic properties of the substrate ring. The strong electron-withdrawing nature of the nitro and carbonyl groups significantly reduces the electron density of the pyridone ring, particularly at the C4 and C6 positions, making them highly electrophilic. researchgate.netorgsyn.org

This electronic activation dictates the initial step of the reaction mechanism, where the nucleophile (e.g., an enolate or enamine) preferentially attacks these electron-deficient centers. orgsyn.orgorgsyn.org For instance, in the reaction of nitropyrimidinone with 1,3-dicarbonyl compounds, the mechanism involves the initial attack of the enolate at the C6 position, followed by an intramolecular attack of the regenerated enolate at the C2 position. orgsyn.org This sequence leads to a specific bicyclic intermediate, which then determines the structure of the final pyridone product. orgsyn.org

The activation energy of the nucleophilic addition, which is the rate-limiting step in many nucleophilic aromatic substitutions, is influenced by the electrophilicity of the aromatic ring. The presence of multiple electron-withdrawing groups lowers this activation barrier, facilitating the initial attack and locking in the regiochemical outcome of the subsequent ring-opening and closing steps. Therefore, by starting with a substrate with a well-defined pattern of electronic activation, the regioselectivity of the ring transformation can be effectively controlled to yield a specific isomer of the desired nitropyridinone.

Derivatization and Functionalization Strategies Post-Synthesis

Once the 4,6-dimethyl-3-nitropyridin-2(1H)-one core is synthesized, its functional groups offer numerous opportunities for further derivatization. These post-synthesis modifications are crucial for creating a diverse library of analogues for various applications.

Reduction of the Nitro Group to Amino Functionalities

The nitro group is a versatile functional handle, often described as a "synthetic chameleon," primarily because it can be readily reduced to an amino group. orgsyn.org This transformation is a cornerstone of synthetic chemistry, converting an electron-withdrawing group into an electron-donating one and providing a nucleophilic site for further reactions.

The reduction of 3-nitropyridines and their analogues to 3-aminopyridines can be achieved through various established methods. Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), is a common and efficient method. Other methodologies include the use of reducing agents like tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acidic media. Electrochemical reduction in an acidic solution has also been reported as a viable method for this transformation. orgsyn.org These methods are generally applicable to nitropyridinones, allowing for the synthesis of 3-amino-4,6-dimethylpyridin-2(1H)-one, a valuable intermediate for building more complex molecules. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitropyridines/Nitropyridinones

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings that are activated by electron-withdrawing groups. The 3-nitro group on the pyridinone ring acts as a powerful activating group, facilitating the displacement of a leaving group, typically a halide, located at an ortho or para position.

To utilize this strategy, the 2-hydroxyl group of 4,6-dimethyl-3-nitropyridin-2(1H)-one would first be converted into a good leaving group, such as a chlorine atom, by treatment with a reagent like phosphoryl chloride (POCl₃). This would yield 2-chloro-4,6-dimethyl-3-nitropyridine. In this resulting molecule, the chloro group at the C2 position is ortho to the activating nitro group at C3.

This electronic arrangement makes the C2 position highly susceptible to attack by a wide range of nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. This methodology allows for the introduction of various functionalities, such as amines, alkoxides, and thiolates, at the C2 position.

Introduction of Other Functional Groups onto the Pyridinone Ring System

Beyond derivatizing the existing nitro and hydroxyl groups, modern synthetic methods allow for the direct functionalization of the C-H bonds on the pyridinone ring. researchgate.netresearchgate.net Considering the resonance structures of 2-pyridone, the C3 and C5 positions are relatively electron-rich, making them reactive towards electrophiles, while other positions can be targeted using different strategies. researchgate.net

Recent advances in site-selective C-H functionalization provide powerful tools for decorating the pyridinone core. researchgate.netresearchgate.net These methods can be controlled through various strategies:

Organometallic Control: The electronic nature of a transition-metal catalyst can be tuned to direct functionalization to a specific C-H bond.

Directing Groups: A functional group can be temporarily installed on the pyridone nitrogen or another position to direct a metal catalyst to a specific nearby C-H bond for activation.

Radical Reactions: Radical-based methods offer alternative selectivity patterns for introducing new groups onto the ring.

Another relevant technique is Vicarious Nucleophilic Substitution (VNS), which allows for the direct C-H alkylation of electron-deficient rings like nitropyridines. This reaction involves the addition of a carbanion that possesses a leaving group to an electrophilic position on the ring, followed by a base-induced elimination to yield the alkylated product. These advanced strategies enable the precise introduction of a wide range of substituents onto the pyridinone framework, bypassing the need for pre-functionalized starting materials. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4,6 Dimethyl 3 Nitropyridin 2 1h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Chemical Shift Assignments and Detailed Analysis

Specific, experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for 4,6-dimethyl-3-nitropyridin-2(1H)-one are not available in the reviewed literature. A detailed analysis and assignment of proton and carbon signals are therefore not possible.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment (e.g., COSY, HSQC, HMBC, NOESY, DEPT)

No publications detailing the use of 2D NMR techniques for the structural elucidation of 4,6-dimethyl-3-nitropyridin-2(1H)-one could be located. Consequently, an analysis of its connectivity and stereochemistry based on COSY, HSQC, HMBC, or NOESY experiments cannot be conducted.

Solid-State NMR Applications for Conformational and Packing Analysis

There is no available research on the application of solid-state NMR for the analysis of 4,6-dimethyl-3-nitropyridin-2(1H)-one. Such studies are crucial for understanding the compound's conformation, intermolecular interactions, and crystalline packing, but the necessary data is absent from the public record.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

An experimental IR spectrum for 4,6-dimethyl-3-nitropyridin-2(1H)-one, which would allow for the identification of characteristic vibrational modes for its functional groups (C=O, N-H, C-NO₂, C-CH₃), is not publicly documented. While general frequency ranges for these groups are known, a specific analysis for this particular molecule cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Solvent Effects, and Aromaticity Studies

Published UV-Vis absorption spectra for 4,6-dimethyl-3-nitropyridin-2(1H)-one are not available. Therefore, a discussion of its electronic transitions, solvatochromic effects, and a quantitative study of its aromaticity based on this method is not feasible.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. slideshare.net For 4,6-dimethyl-3-nitropyridin-2(1H)-one, both high-resolution and fragmentation analyses are crucial for confirming its identity and differentiating it from structural isomers.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. kobv.de This precision allows for the determination of the exact molecular formula, a critical step in structural confirmation. For 4,6-dimethyl-3-nitropyridin-2(1H)-one, with the molecular formula C₇H₈N₂O₃, the calculated monoisotopic mass is 168.0535 Da. uni.lu

Experimental HRMS analysis would be expected to yield m/z values that closely match the theoretical values for various ionized adducts of the parent molecule. uni.lu This data provides unambiguous confirmation of the elemental composition, distinguishing the target compound from others with the same nominal mass. kobv.de

Table 1: Predicted HRMS Data for 4,6-dimethyl-3-nitropyridin-2(1H)-one Adducts Data based on the molecular formula C₇H₈N₂O₃. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₇H₈N₂O₃]⁺ | 168.05295 |

| [M+H]⁺ | [C₇H₉N₂O₃]⁺ | 169.06078 |

| [M+Na]⁺ | [C₇H₈N₂O₃Na]⁺ | 191.04272 |

In mass spectrometry, after initial ionization, the high-energy molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of this fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation. youtube.com While a specific experimental spectrum for 4,6-dimethyl-3-nitropyridin-2(1H)-one is not detailed in the referenced literature, a theoretical pattern can be predicted based on established chemical principles.

Key fragmentation pathways for this molecule would likely involve the loss of stable neutral molecules or radicals:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂, 46 Da) or nitrous acid (HNO₂, 47 Da).

Loss of carbon monoxide: The pyridinone ring can extrude a molecule of carbon monoxide (CO, 28 Da).

Loss of a methyl radical: Cleavage of a methyl group (•CH₃, 15 Da) from the ring is another plausible pathway.

This fragmentation analysis is particularly powerful for differentiating between structural isomers, such as 4,6-dimethyl-3-nitropyridin-2(1H)-one and 4,6-dimethyl-5-nitropyridin-2(1H)-one. While both compounds have the identical molecular weight and would produce the same molecular ion peak, their fragmentation patterns would differ significantly due to the different positions of the nitro group, leading to fragment ions of unique masses or relative abundances. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. hzdr.dehzdr.de It provides precise data on bond lengths, bond angles, and intermolecular interactions, thereby establishing the absolute structure and preferred conformation of the molecule in the solid state. mdpi.com

SCXRD analysis allows for the precise measurement of all geometric parameters within the crystal. While a specific crystal structure for 4,6-dimethyl-3-nitropyridin-2(1H)-one is not available, analysis of its isomer, 4,6-dimethyl-5-nitro-1H-pyridin-2-one , illustrates the type of detailed data that SCXRD provides. researchgate.net For the 3-nitro isomer, a similar analysis would confirm the connectivity and provide precise bond lengths and angles, verifying the placement of the nitro and methyl substituents on the pyridinone ring.

Table 2: Selected Experimental Bond Lengths for the Isomer 4,6-Dimethyl-5-nitro-1H-pyridin-2-one This data pertains to the structural isomer and is presented for illustrative purposes of SCXRD capabilities. researchgate.net

| Bond | Length (Å) |

|---|---|

| N1–C2 | 1.379 (3) |

| C2–O1 | 1.239 (3) |

| C5–N2 | 1.432 (3) |

| N2–O2 | 1.226 (3) |

| N2–O3 | 1.231 (3) |

SCXRD provides a snapshot of the molecule's preferred conformation in the solid state. researchgate.net For 4,6-dimethyl-3-nitropyridin-2(1H)-one, the pyridinone ring is expected to be largely planar. The key conformational parameters determined by SCXRD would be the torsion angles describing the orientation of the nitro group and the two methyl groups relative to this ring. The analysis would focus on the dihedral angle between the plane of the nitro group (O-N-O) and the plane of the aromatic ring, which reveals the extent of twisting. This conformation is the result of minimizing steric hindrance while optimizing electronic and intermolecular interactions within the crystal lattice. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name | Role in Article |

|---|---|

| 4,6-dimethyl-3-nitropyridin-2(1H)-one | Main subject of the article. |

| 4,6-dimethyl-5-nitro-1H-pyridin-2-one | Structural isomer used for illustrative SCXRD data. researchgate.net |

Reactivity and Mechanistic Investigations of 4,6 Dimethyl 3 Nitropyridin 2 1h One

Reactivity of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the chemical reactivity of the pyridinone ring. Its presence activates the molecule towards certain reactions, particularly those involving nucleophilic attack and reduction.

Mechanisms of Reduction Reactions (e.g., Catalytic Hydrogenation, Chemical Reduction)

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, often leading to the corresponding amino derivatives. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst. The mechanism generally proceeds through the adsorption of both the hydrogen molecule and the nitro compound onto the surface of the catalyst. youtube.com The H-H bond in the hydrogen molecule is weakened or broken, and the hydrogen atoms are then transferred to the nitro group in a stepwise manner. youtube.com Intermediates such as nitroso and hydroxylamine species are formed during this process before the final amine is produced. For nitroarenes, the reaction progress can be monitored, and intermediates like N-phenylhydroxylamine have been observed before complete conversion to the aniline. nih.gov The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (pressure, temperature, solvent) can influence the selectivity and efficiency of the reduction. youtube.comarchive.org

Chemical Reduction: A variety of chemical reagents can be employed to reduce the nitro group. These reactions often involve metal-based reducing agents in acidic or neutral media. Common examples include:

Metals in Acid: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Borohydride Reagents: A combination of potassium borohydride (KBH4) and iodine (I2) has been reported as an effective system for the reduction of nitroarenes. nih.gov In this system, boron triiodide (BI3) is generated in situ and acts as the active reductant. nih.gov

The general mechanism for these reductions involves a series of electron and proton transfer steps to the nitro group, leading to the sequential formation of nitroso, hydroxylamine, and finally, the amino group.

Table 1: Common Methods for Nitro Group Reduction

| Reduction Method | Reagents/Catalyst | General Mechanism | Key Intermediates |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Surface-mediated hydrogen atom transfer | Nitroso, Hydroxylamine |

| Chemical Reduction | Fe/HCl, Sn/HCl, KBH₄/I₂ | Stepwise electron and proton transfer | Nitroso, Hydroxylamine |

Nucleophilic Displacement Pathways of the Nitro Group and Regioselectivity

The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is sufficiently electron-deficient. stackexchange.com The strong electron-withdrawing nature of the nitro group, combined with other activating groups on the ring, facilitates the attack of nucleophiles. stackexchange.com

The mechanism of SNAr reactions typically involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the nitro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group (as a nitrite ion).

Studies on related 3-nitropyridines have shown that the nitro group can be displaced by various nucleophiles, including thiols. nih.gov The regioselectivity in these cases can be influenced by the nature of other substituents on the pyridine (B92270) ring. nih.gov

Participation in Redox Reactions and its Influence on Chemical Behavior

The nitro group is a key participant in redox reactions, primarily acting as an oxidant. Its ability to be reduced under various conditions is a central feature of its chemical behavior. This redox activity is crucial in many synthetic transformations where the nitro group is converted into other functional groups, most commonly the amino group.

The presence of the nitro group makes the pyridinone ring highly electron-deficient, or "superelectrophilic." nih.gov This enhanced electrophilicity makes the molecule susceptible to attack by weak nucleophiles and can even lead to dearomatization reactions. nih.gov For example, highly electrophilic nitropyridines can react with neutral carbon nucleophiles and participate in [4+2] cycloaddition reactions. nih.gov

Reactivity of the Pyridinone Ring System

The pyridinone ring possesses a unique reactivity pattern influenced by the interplay of its constituent atoms and functional groups.

Tautomerism (Keto-Enol Equilibrium) and its Impact on Reaction Pathways

Pyridin-2(1H)-ones exist in equilibrium with their tautomeric form, 2-hydroxypyridine. This is a classic example of keto-enol tautomerism. wikipedia.org

The position of this equilibrium is sensitive to several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. wikipedia.org In non-polar solvents, the 2-hydroxypyridine (enol) form is often favored, while polar solvents tend to favor the 2-pyridone (keto) form. wikipedia.org For the parent 2-pyridone, the keto form is the predominant species in the solid state. wikipedia.org

This tautomeric equilibrium has a profound impact on the reaction pathways of 4,6-dimethyl-3-nitropyridin-2(1H)-one. The keto tautomer behaves like an amide and can undergo reactions at the nitrogen and oxygen atoms. The enol tautomer, on the other hand, has a hydroxyl group and a pyridine ring, which can exhibit reactivity characteristic of phenols and pyridines, respectively. For example, the enol form can be important in directing C-H activation reactions. nih.gov The ability to switch between these two forms can be leveraged in catalysis and synthesis. nih.gov

Table 2: Tautomeric Forms of 4,6-Dimethyl-3-nitropyridin-2(1H)-one

| Tautomer | Structure | Key Functional Groups |

|---|---|---|

| Keto Form | 4,6-dimethyl-3-nitropyridin-2(1H)-one | Amide, Nitro, Alkyl |

| Enol Form | 4,6-dimethyl-3-nitro-2-hydroxypyridine | Hydroxyl, Nitro, Alkyl, Pyridine Ring |

Electrophilic Aromatic Substitution on the Pyridinone Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org However, the pyridinone ring in 4,6-dimethyl-3-nitropyridin-2(1H)-one is generally deactivated towards electrophilic attack. This deactivation is due to the presence of the strongly electron-withdrawing nitro group and the electronegative nitrogen atom within the ring. wikipedia.org

Electrophilic substitution on the pyridine ring itself is notoriously difficult because the ring is electron-deficient. wikipedia.org The presence of an additional strong deactivating group like the nitro group further diminishes the ring's nucleophilicity, making reactions with electrophiles challenging. youtube.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic attack. wikipedia.org

Nucleophilic Attack on Electron-Deficient Pyridinones

The pyridinone ring in 4,6-dimethyl-3-nitropyridin-2(1H)-one is inherently electron-deficient due to the electronegativity of the ring nitrogen and the carbonyl group. This electron deficiency is significantly amplified by the presence of the nitro group at the C-3 position. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, polarizes the aromatic system, making the ring carbons highly electrophilic and thus susceptible to attack by nucleophiles.

Reactions of this type generally proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves the addition of a nucleophile to the electron-poor aromatic ring, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. purechemistry.org Subsequent elimination of a leaving group restores the aromaticity of the ring. In the case of C-H functionalization, where a hydrogen atom is substituted, the mechanism can be more complex, often requiring an oxidative step or the presence of a leaving group on the attacking nucleophile, as seen in Vicarious Nucleophilic Substitution (VNS). purechemistry.org

Electrophilic nitropyridines are known to react with stabilized carbanions, such as those derived from sulfones, to yield products of C-H alkylation through the VNS pathway. purechemistry.org This process involves the initial formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group from the nucleophile. purechemistry.org Furthermore, highly electron-deficient systems like dinitropyridones can undergo nucleophilic-type ring transformations, where attack by a nucleophile initiates a sequence of bond cleavages and formations, leading to a completely different heterocyclic or carbocyclic system. nih.gov The reaction is initiated by the addition of the nucleophile at the electron-deficient C-4 or C-6 positions. nih.gov

Reactivity of Methyl Substituents

The methyl groups at the C-4 and C-6 positions of the pyridinone ring are not mere spectators. Their reactivity is significantly influenced by the electron-deficient nature of the ring to which they are attached. The ring acts as an electron-withdrawing group, which acidifies the protons on the adjacent methyl carbons (α-protons). This increased acidity allows the methyl groups to participate in a range of reactions that involve the formation of a carbanionic intermediate.

The activated nature of the methyl groups in 4,6-dimethyl-3-nitropyridin-2(1H)-one allows for their conversion into various other functional groups.

Oxidation: The methyl groups on electron-deficient pyridine rings can be oxidized to carboxylic acids using strong oxidizing agents. bme.hu Under the reaction conditions, these resulting carboxylic acids may subsequently undergo decarboxylation, leading to the formation of a lower substituted pyridine. bme.hu

Halogenation: While specific studies on the halogenation of the methyl groups of this compound are limited, benzylic-type C-H bonds, which are analogous to the activated methyl groups on this heterocyclic system, are susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS). This would provide a pathway to halomethyl-substituted pyridinones, which are versatile intermediates for further synthesis.

Condensation Reactions: The acidic protons of the methyl groups can be removed by a base to generate a nucleophilic carbanion. This carbanion can then react with electrophiles, such as aldehydes and ketones, in condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of a compound with an active methylene group with an aldehyde or ketone, catalyzed by a weak base like piperidine or pyridine. wikipedia.orgyoutube.com The methyl groups on the pyridinone ring can act as the active hydrogen component, reacting with various aldehydes to form styryl-type derivatives after dehydration. wikipedia.orgresearchgate.net

Mannich Reaction: This is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The resulting product is a β-amino-carbonyl compound, known as a Mannich base. The methyl groups of 4,6-dimethyl-3-nitropyridin-2(1H)-one could serve as the active hydrogen source for such aminoalkylation reactions. libretexts.org

The following table summarizes potential functionalization reactions of the methyl groups:

| Reaction Type | Reagents | Product Type |

| Condensation | Aromatic Aldehyde, Base (e.g., Piperidine) | Styryl-substituted Pyridinone |

| Condensation | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Mannich Base (β-aminoethyl-pyridinone) |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxypyridinone |

| Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | Bromomethyl-substituted Pyridinone |

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving 4,6-dimethyl-3-nitropyridin-2(1H)-one is essential for optimizing reaction conditions, controlling product selectivity, and elucidating detailed reaction mechanisms.

While specific, detailed kinetic studies for reactions of 4,6-dimethyl-3-nitropyridin-2(1H)-one are not widely published, the general approach involves monitoring the concentration of reactants and products over time. This is typically achieved using spectroscopic methods (e.g., UV-Vis, NMR) or chromatographic techniques.

Key parameters investigated in kinetic studies include:

| Parameter | Description |

| Rate Law | An equation that links the reaction rate with the concentrations of reactants. |

| Rate Constant (k) | A proportionality constant in the rate law that quantifies the speed of a reaction. |

| Reaction Order | The exponent of a reactant's concentration in the rate law, indicating its influence on the rate. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, often determined by studying the reaction rate at different temperatures (Arrhenius plot). |

| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. |

The reactions of 4,6-dimethyl-3-nitropyridin-2(1H)-one proceed through various short-lived, high-energy species. The study of these reactive intermediates and transition states is fundamental to a complete mechanistic understanding. wikipedia.org

Reaction Intermediates: These are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. wikipedia.org

Meisenheimer Adducts: In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. This is a resonance-stabilized, anionic sigma-complex formed by the attack of the nucleophile on the electron-deficient pyridinone ring. purechemistry.org Its stability is a crucial factor in determining the feasibility and rate of the substitution.

Bicyclic Intermediates: In more complex ring-transformation reactions, nucleophilic attack can lead to the formation of bicyclic intermediates, which subsequently undergo ring-opening to yield the final products. nih.gov

Carbanions: In condensation reactions involving the methyl groups, the primary intermediate is the carbanion formed upon deprotonation of a methyl C-H bond by a base.

Transition States: A transition state is the highest-energy point along the reaction coordinate between reactants and intermediates or products. It is an unstable configuration that cannot be isolated. The investigation of transition state structures, often through computational chemistry methods like Density Functional Theory (DFT), provides insight into bond-forming and bond-breaking processes. These calculations can help differentiate between possible reaction pathways, such as a concerted versus a stepwise mechanism in nucleophilic aromatic substitution.

Research Applications of 4,6 Dimethyl 3 Nitropyridin 2 1h One in Chemical and Biological Sciences

Role as Versatile Synthetic Intermediates and Building Blocks

The chemical architecture of 4,6-dimethyl-3-nitropyridin-2(1H)-one, featuring a reactive pyridone ring functionalized with both electron-donating methyl groups and a potent electron-withdrawing nitro group, makes it an exceptionally useful intermediate in organic synthesis. The nitro group, in particular, facilitates reactions with nucleophilic reagents and can be a precursor to other nitrogen-containing functionalities like amino groups, paving the way for a wide array of chemical transformations. nih.gov

Precursors for Polyfunctionalized Heterocyclic Systems

The structure of 4,6-dimethyl-3-nitropyridin-2(1H)-one is well-suited for serving as a starting material in the synthesis of more complex, polyfunctionalized heterocyclic systems. The electron-deficient nature of the pyridone ring, enhanced by the nitro group, makes it an excellent substrate for various synthetic transformations. nih.gov Researchers have utilized precursors like 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea to construct novel fused heterocyclic systems. mdpi.com For instance, reactions with hydrazonoyl halides or α-haloketones can yield fused structures such as thiazoles and 1,3,4-thiadiazoles. mdpi.comresearchgate.net These synthetic pathways demonstrate the utility of the substituted pyridinone core in "scrap and build" strategies, where parts of the initial ring are incorporated into a new, more complex molecular architecture. nih.gov

Scaffolds for the Development of Bioactive Molecules (e.g., Antitumor, Antibacterial, Antifungal Agents, Herbicides, Insecticides)

The pyridinone scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities. nih.gov The ability to modify the core at multiple positions allows for the fine-tuning of its physicochemical properties, leading to the development of potent and selective bioactive molecules. frontiersin.org Nitropyridines, in particular, are recognized as valuable precursors for a range of bioactive compounds, including antitumor, antibacterial, antifungal, herbicidal, and insecticidal agents. nih.gov

Antitumor Agents: Derivatives of 4,6-dimethyl-2(1H)-pyridone have shown significant promise as anticancer agents. nih.gov A notable study detailed the design and synthesis of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as potent tubulin polymerization inhibitors. One lead compound, SKLB0533, demonstrated impressive antitumor activity against a panel of colorectal carcinoma (CRC) cell lines, with IC₅₀ values in the nanomolar range. nih.gov This compound was found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and trigger apoptosis in cancer cells. nih.gov Furthermore, it suppressed tumor growth in a xenograft model without significant toxicity, highlighting the potential of this scaffold in oncology. nih.gov Other pyridinone derivatives have also been investigated for their anticancer properties. rrpharmacology.ruontosight.ai

| Cell Line | IC₅₀ (nM) for SKLB0533 |

| HCT116 | 44.5 |

| HT29 | 60.7 |

| SW480 | 75.3 |

| SW620 | 135.5 |

| LoVo | 59.9 |

| Caco-2 | 88.6 |

| DLD-1 | 72.1 |

| Data sourced from a study on tubulin polymerization inhibitors. nih.gov |

Antibacterial and Antifungal Agents: The development of effective antimicrobial agents is a critical challenge in medicinal chemistry. researchgate.net Fused heterocyclic systems derived from the 4,6-dimethylpyridin-2(1H)-one core have exhibited potent antifungal properties. A series of N-substituted derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one were synthesized and evaluated for their activity against pathogenic yeast-like fungi. researchgate.netnih.gov The N1-(4-fluorobenzoyl) derivative, in particular, showed a 95% inhibitory efficacy against clinical isolates. researchgate.netnih.gov This compound was four times more active against Candida albicans than the widely used antifungal drug fluconazole. nih.gov

| Fungal Strain | MIC (μg/mL) for N1-(4-fluorobenzoyl) Derivative | MIC (μg/mL) for Fluconazole |

| Candida albicans (clinical isolates) | 50 | 200 |

| Candida albicans ATCC 10231 | 50 | 200 |

| Candida utilis | < 6.2 | Not specified |

| Candida parapsilosis | <6.2 - 12.5 | Not specified |

| Geotrichum candidum | 12.5 | Not specified |

| Data sourced from a study on novel antifungal agents. nih.gov |

Herbicides and Insecticides: Pyridine (B92270) derivatives are also utilized extensively in agriculture. researchgate.net Studies have demonstrated the insecticidal potential of functionalized pyridines against pests like Aphis craccivora (cowpea aphid). nih.gov Certain synthesized pyridine derivatives showed toxicological activity close to that of the commercial insecticide acetamiprid, indicating that this chemical class holds potential for the development of new crop protection agents. nih.govresearchgate.net

Utility in Fragment-Based Drug Design (general principles and scaffold evolution)

Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery, starting with small, low-complexity molecules ("fragments") that bind weakly to a biological target and then growing or linking them to create more potent, drug-like leads. nih.govnih.gov The pyridinone scaffold is exceptionally well-suited for FBDD. frontiersin.org

Due to its small size, the pyridinone core can easily fit into the binding pockets of proteins. nih.gov It possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, allowing it to form key interactions with therapeutic targets. nih.govfrontiersin.org The physicochemical properties of the scaffold, such as polarity and lipophilicity, can be readily manipulated through substitution at its five derivatizable positions, which is a crucial aspect of scaffold evolution in FBDD. frontiersin.org A structurally related compound, 4,6-Dimethyl-2-(methylsulfinyl)-3-nitropyridine, is explicitly noted for its use as a sulfoxide-containing fragment for covalent ligand discovery, underscoring the direct applicability of this chemical motif in FBDD approaches. sigmaaldrich.com In a successful application, the pyridone core was used as a central scaffold to design cannabinoid receptor type 2 (CB2R) agonists, where it acted as a pivot to orient substituent groups into the binding cavities of the receptor. nih.gov

Catalysis

Beyond their role as synthetic building blocks, pyridinone derivatives have also been explored for their applications in catalysis, both as ligands that modify the properties of metal centers and as organocatalysts in their own right.

Pyridinone Derivatives as Ligands in Coordination Chemistry

Pyridinone and its derivatives are versatile ligands in coordination chemistry. wikipedia.org They can coordinate to metal ions in several ways, most commonly acting as a 1,3-bridging ligand, similar to a carboxylate group. wikipedia.orgrsc.org The deprotonated form, 2-pyridonate, features a delocalized negative charge between the nitrogen and oxygen atoms, allowing it to chelate to a metal center in a bidentate κ²-N,O fashion or act as a monodentate ligand through either the nitrogen (κ¹-N) or oxygen atom. rsc.org

This versatility allows pyridinone-type ligands to form stable complexes with a variety of transition metals, including palladium, platinum, gold, and iron. rsc.orgresearchgate.net The coordination of these ligands can be used to construct complex molecular assemblies and functional materials. nih.gov A key feature of pyridonate ligands is their hemilability, meaning they can dynamically switch their coordination modes by dissociating one of the donor arms. rsc.org This creates a vacant coordination site on the metal, which can induce distinct reactivity, a valuable property in catalysis. rsc.org For example, an iron complex featuring a 6-methyl-pyridonate ligand has been synthesized as a model for the active site of [Fe]-hydrogenase, demonstrating the relevance of these ligands in biomimetic chemistry. rsc.org

Exploration of Catalytic Properties (e.g., in Proton-Dependent Reactions)

The 2-pyridone structure itself can act as a catalyst for a variety of proton-dependent reactions, such as the aminolysis of esters. wikipedia.org This catalytic activity is attributed to its ability to exist in tautomeric forms (the pyridone and the hydroxypyridine) and to facilitate proton transfer. wikipedia.org In nonpolar solvents, 2-pyridone can form a hydrogen-bonded dimer, which acts as a ditopic receptor. wikipedia.org This dimeric structure creates a self-catalytic pathway for a double proton transfer, which is energetically favored over the direct tautomerization of a single molecule. wikipedia.org

Furthermore, in the context of metal complexes, the pyridonate ligand can actively participate in catalytic cycles through metal-ligand cooperativity. rsc.org For instance, an unpolar molecule like H₂ can undergo heterolysis, where the ligand accepts a proton to form a pyridinol ligand (pyO-H) while the metal binds the resulting hydride (M-H). rsc.org This cooperative mechanism is often observed in transfer hydrogenation and dehydrogenation reactions, showcasing the sophisticated catalytic potential of pyridinone-based systems. rsc.org

Material Science Applications

The unique electronic and structural characteristics of the pyridone ring system make it a valuable component in the design of advanced materials. The presence of electron-donating methyl groups and an electron-withdrawing nitro group on the 4,6-dimethyl-3-nitropyridin-2(1H)-one ring suggests its potential utility in various material science applications.

Development of Pyridone-Based Dyes and Fluorescent Materials

The 2-pyridone core is a well-established fluorophore, and its derivatives are widely utilized in the development of fluorescent materials. sciforum.net These compounds are integral to the creation of organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging agents. researchgate.netresearchgate.net The fluorescence properties of pyridone derivatives can be tuned by modifying the substituents on the pyridone ring. For instance, the synthesis of various 3-cyano-2-pyridone derivatives has been shown to yield compounds with significant fluorescent properties. sciforum.net One study reported that 3-cyano-4,6-dimethyl-2-pyridone exhibits strong blue emission in ethanol, making it a candidate for use in OLEDs. researchgate.net

The incorporation of substituents that modulate the electron density of the pyridone ring can significantly impact the absorption and emission spectra of the resulting dyes. While direct studies on the fluorescent properties of 4,6-dimethyl-3-nitropyridin-2(1H)-one are not extensively documented, the general principles of fluorophore design suggest that its specific substitution pattern could lead to unique photophysical properties, meriting further investigation for applications in fluorescent materials. The synthesis of novel pyrrolo[3,4-c]pyridine derivatives from pyrid-2-one precursors has yielded fluorophores that emit in the blue-green region of the spectrum, highlighting the versatility of the pyridone scaffold in creating new fluorescent materials. wsu.edu

Application in Radiolabeled Compounds for Imaging Techniques (e.g., Positron-Emission Tomography (PET) Tracers)

Positron-Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides. The development of novel PET tracers is crucial for diagnosing and monitoring a wide range of diseases. The chemical structure of 4,6-dimethyl-3-nitropyridin-2(1H)-one makes it a potential precursor for the synthesis of PET tracers.

Specifically, the nitro group on the aromatic ring can serve as a leaving group for nucleophilic aromatic substitution reactions, which is a common strategy for introducing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) onto a molecule. The radiosynthesis of [¹⁸F]FPEB, a PET ligand for the metabotropic glutamate (B1630785) receptor 5, has been achieved using a nitro-precursor, demonstrating the feasibility of this approach. mdpi.com Although the yields from nitro-precursors can sometimes be low, this method is a well-established pathway for creating ¹⁸F-labeled radiotracers. mdpi.com

While there are no specific reports on the use of 4,6-dimethyl-3-nitropyridin-2(1H)-one as a PET tracer precursor, its structure is amenable to such an application. Further research could explore its potential for creating novel radiolabeled compounds for PET imaging of various biological targets. The isotopic labeling of drug molecules, such as crizotinib, with fluorine-18 is a key strategy for studying their in vivo properties, and precursors containing suitable leaving groups are essential for this process. mdpi.com

Biological Activity and Mechanistic Insights (Excluding Clinical Data)

The pyridone scaffold is a common feature in many biologically active compounds. The specific substitutions on 4,6-dimethyl-3-nitropyridin-2(1H)-one suggest that it may interact with various biological targets, including enzymes and receptors, and modulate cellular pathways such as the inflammatory response.

Enzyme Inhibition Studies

The potential for 4,6-dimethyl-3-nitropyridin-2(1H)-one and its derivatives to act as enzyme inhibitors has been inferred from studies on structurally similar compounds.

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Derivatives of 2-amino-4,6-dimethylpyridine, which are structurally analogous to the title compound, have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. The inhibitory activity of these aminopyridine derivatives suggests that the dimethylpyridine scaffold can be a starting point for designing cholinesterase inhibitors. nih.gov

| Compound Class | Target Enzyme | Activity | Reference |

| 2-Amino-4,6-dimethylpyridine derivatives | Acetylcholinesterase (AChE) | Moderately active inhibitors | nih.gov |

| 2-Amino-4,6-dimethylpyridine derivatives | Butyrylcholinesterase (BChE) | Moderately active inhibitors | nih.gov |

| Uracil derivatives | Acetylcholinesterase (AChE) | Inhibitory activity observed | researchgate.net |

| Uracil derivatives | Butyrylcholinesterase (BChE) | Inhibitory activity observed | researchgate.net |

| Boldine | Acetylcholinesterase (AChE) | IC₅₀ = 372 µmol/l | nih.gov |

| Boldine | Butyrylcholinesterase (BChE) | IC₅₀ = 321 µmol/l | nih.gov |

Other Enzymes: The broader class of pyridone-containing molecules has been investigated for the inhibition of various other enzymes.

Phosphodiesterase 4 (PDE4): FDA-approved PDE4 inhibitors have been shown to alleviate cellular toxicity in models of amyotrophic lateral sclerosis (ALS) by modulating the PINK1/Parkin pathway. nih.gov

Cyclin G-associated Kinase (GAK): Isothiazolo[4,3-b]pyridines and 4-anilinoquinolines have been developed as potent and selective inhibitors of GAK, which is a host factor essential for the lifecycle of viruses like dengue. nih.govbiorxiv.org

Human Platelet Na+/H+ Exchanger (NHE): Although not a pyridone, the novel compound S3226 has been identified as a potent and specific inhibitor of the NHE3 subtype. nih.gov

Protoporphyrinogen (B1215707) Oxidase: The herbicide acifluorfen-methyl (B165782) acts by inhibiting plant protoporphyrinogen oxidase, a key enzyme in tetrapyrrole synthesis. nih.gov

While direct inhibitory data for 4,6-dimethyl-3-nitropyridin-2(1H)-one against these enzymes is not available, the prevalence of the pyridone and related heterocyclic scaffolds in known inhibitors suggests its potential as a template for designing new enzyme inhibitors.

Receptor Binding Affinity and Selectivity Studies (theoretical and in vitro models)

The 1,4-dihydropyridine (B1200194) and pyridine ring systems are considered "privileged structures" in drug design, as they are capable of binding to a wide variety of biological receptors. nih.gov In vitro studies have demonstrated that derivatives of these scaffolds can bind to various receptor subtypes with considerable affinity and selectivity.

For example, certain 1,4-dihydropyridine and pyridine derivatives have been shown to bind to adenosine (B11128) receptors, with some exhibiting selectivity for the A₃ subtype. nih.gov The ability to modify the substituents on the pyridine ring allows for the fine-tuning of binding affinity and selectivity for different receptor targets. While specific receptor binding studies for 4,6-dimethyl-3-nitropyridin-2(1H)-one have not been reported, the established versatility of the pyridine scaffold in receptor targeting suggests that this compound could serve as a basis for the development of novel receptor ligands. Theoretical and in vitro models would be instrumental in exploring its potential interactions with a range of receptors.

Modulation of Inflammatory Response (in vitro mechanistic investigations)

Several studies have highlighted the anti-inflammatory potential of compounds containing pyridine and related heterocyclic structures in in vitro models. Derivatives of 2-amino-4,6-dimethylpyridine, noted for their cholinesterase inhibitory effects, are also known for their anti-inflammatory properties. nih.gov

In vitro studies using cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly employed to investigate anti-inflammatory activity. nih.gov Compounds with anti-inflammatory effects typically modulate the production of pro-inflammatory mediators. For example, certain methyl derivatives of flavanone (B1672756) have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in LPS-stimulated macrophages. nih.gov Similarly, a xanthone (B1684191) isolated from Cudrania tricuspidata demonstrated anti-inflammatory effects by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPK) and the activation of nuclear factor kappa B (NF-κB). nih.gov

Given that structurally related pyridine derivatives possess anti-inflammatory activity, it is plausible that 4,6-dimethyl-3-nitropyridin-2(1H)-one could also modulate inflammatory pathways. Further in vitro mechanistic investigations would be necessary to confirm this potential and to elucidate the specific molecular targets and signaling pathways involved.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Contexts

The exploration of the biological potential of 4,6-dimethyl-3-nitropyridin-2(1H)-one and its analogues has been a subject of scientific investigation, aiming to understand how modifications to its chemical structure influence its biological activity and physicochemical properties. While comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies on this specific molecule are not extensively documented in publicly available research, valuable insights can be gleaned from studies on structurally related pyridine derivatives. These studies provide a framework for predicting how changes to the 4,6-dimethyl-3-nitropyridin-2(1H)-one scaffold might impact its biological efficacy and characteristics.

Insights from Structurally Related Pyridine Derivatives

Research into various pyridine-containing compounds has established key principles of their SAR and SPR. For instance, the nature, position, and number of substituents on the pyridine ring have been shown to significantly affect the antiproliferative activity of these molecules. The introduction of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance biological activity. Conversely, the presence of halogen atoms or bulky substituents may lead to a decrease in antiproliferative effects. nih.gov

Antitubercular Activity of 4,6-Dimethylpyridine Analogs

A study on a series of 4,6-dimethyl-2-(substituted)mercapto-3-(substituted)pyridines revealed important SAR insights into their antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net Although these compounds differ from 4,6-dimethyl-3-nitropyridin-2(1H)-one at the 2- and 3-positions, the findings regarding the impact of substituents on the 4,6-dimethylpyridine core are noteworthy. The research indicated that the presence of a substituted alkyl group at the 2-position and an amide group at the 3-position contributed significantly to their antituberculosis activity. A key finding from this study was that increasing the chain length of the alkyl group at the 2-position led to a substantial increase in the inhibitory activity of the compounds. researchgate.net This suggests that modifications at this position on the 4,6-dimethyl-3-nitropyridin-2(1H)-one scaffold could similarly modulate its biological activity.

Urease Inhibitory Activity of 3-Nitropyridine (B142982) Derivatives

Further understanding of the SAR of the 3-nitropyridine moiety can be derived from studies on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, which were investigated as urease inhibitors. nih.gov These compounds share the 3-nitropyridine core, providing valuable data on how substitutions on an attached side chain influence biological activity. A series of N-arylacetamide and N-arylpropanamide derivatives were synthesized and evaluated for their ability to inhibit urease.

The results, as summarized in the table below, demonstrate that the nature of the aryl substituent plays a crucial role in the inhibitory potency. For example, in the N-arylacetamide series, the introduction of a 4-chlorophenyl group (Compound 5b) resulted in a significantly lower IC50 value, indicating higher potency, compared to an unsubstituted phenyl group (Compound 5a). Similarly, in the N-arylpropanamide series, a 4-bromophenyl substituent (Compound 7e) was found to be highly effective. nih.gov These findings highlight the electronic and steric effects of the substituents on the biological activity.

| Compound | Substituent (Ar) | IC50 (µM) |

|---|---|---|

| 5a | Phenyl | 10.5 ± 1.25 |

| 5b | 4-Chlorophenyl | 2.0 ± 0.73 |

| 5c | 2,4-Dichlorophenyl | 3.5 ± 1.25 |

| 5d | 2-Nitrophenyl | 15.2 ± 1.05 |

| 5e | 4-Nitrophenyl | 12.8 ± 1.15 |

| 7a | Phenyl | 11.3 ± 1.09 |

| 7e | 4-Bromophenyl | 2.24 ± 1.63 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

The data indicates that specific substitutions on the N-aryl portion of the molecule can significantly enhance urease inhibitory activity, surpassing the potency of the standard inhibitor, thiourea. nih.gov This underscores the importance of the peripheral chemical environment in modulating the biological effects of the 3-nitropyridine core.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Methodologies for Nitropyridinones

The synthesis of pyridinone derivatives has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. rasayanjournal.co.in The principles of green chemistry are now guiding the development of more environmentally benign and efficient synthetic routes. rasayanjournal.co.inrsc.org Future research in the synthesis of 4,6-dimethyl-3-nitropyridin-2(1H)-one and other nitropyridinones will likely focus on several key areas of sustainable chemistry.

Key Green Synthetic Approaches:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which enhances efficiency and reduces waste. rsc.org One-pot MCRs have been successfully used to synthesize various pyridine (B92270) derivatives with excellent yields (82%-94%) and short reaction times. nih.govresearchgate.net Adopting an MCR approach for nitropyridinones could streamline their synthesis significantly.

Microwave-Assisted Synthesis: Recognized as a tool in green chemistry, microwave irradiation can dramatically shorten reaction times from hours to minutes and improve product yields compared to conventional heating methods. rasayanjournal.co.innih.govresearchgate.net

Mechanochemistry: By using mechanical force, such as ball milling, to drive reactions, mechanochemical synthesis can proceed under solvent-free conditions, thus improving atom economy and energy efficiency. rsc.org This technique has been successfully applied to the synthesis of 4-hydroxy-2-pyridones. rsc.org

Aqueous and Green Solvents: Replacing volatile and toxic organic solvents with water or biodegradable ionic liquids ("Green Solvents") is a cornerstone of green chemistry. rasayanjournal.co.inrsc.org Water-based MCRs have been developed for synthesizing hydroxy pyridine/pyridone derivatives, where the product often precipitates from the reaction medium, simplifying the work-up process. rsc.org

These methodologies offer substantial improvements over traditional synthetic protocols by minimizing environmental impact and increasing efficiency.

Table 1: Comparison of Green Synthetic Methods vs. Traditional Synthesis for Pyridinones

| Feature | Traditional Synthesis | Green Synthetic Methods |

|---|---|---|

| Solvents | Often uses volatile, hazardous organic solvents. rasayanjournal.co.in | Employs water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inrsc.orgrsc.org |

| Reaction Time | Typically requires several hours to days. researchgate.net | Can be reduced to minutes (e.g., microwave-assisted). researchgate.net |

| Energy Consumption | High, due to prolonged heating and refluxing. | Lower, due to shorter reaction times and ambient temperature reactions (mechanochemistry). rsc.org |

| Waste Generation | Produces significant byproducts and solvent waste. | Minimal waste due to high atom economy in MCRs and solvent-free approaches. rasayanjournal.co.inrsc.org |

| Yields | Variable, often moderate. | Generally high to excellent yields. nih.govresearchgate.net |

| Work-up/Purification | Often complex and time-consuming. | Simplified, especially in aqueous media where products may precipitate. rsc.org |

Exploration of Novel Reactivity and Transformation Pathways through Catalyst Development

The functional groups of 4,6-dimethyl-3-nitropyridin-2(1H)-one—the nitro group, the pyridinone core, and the methyl groups—offer multiple sites for chemical modification. Catalyst development is crucial for selectively activating these sites and exploring new chemical transformations that are otherwise difficult to achieve.

Future research could focus on applying advanced catalytic systems to unlock novel reactivity:

Metallaphotoredox Catalysis: This strategy merges transition metal catalysis with photoredox catalysis to enable unprecedented chemical reactions. psu.edu For a molecule like 4,6-dimethyl-3-nitropyridin-2(1H)-one, this could facilitate novel cross-coupling reactions to introduce new substituents onto the pyridine ring. Developing bifunctional catalysts that tether the photocatalyst and the transition metal together could overcome limitations of synergistic catalysis by keeping the reactive species in close proximity. psu.edu

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring or the methyl groups represents a highly atom-economical approach to creating derivatives. The development of catalysts capable of selective C-H activation would provide a powerful tool for modifying the core structure of nitropyridinones.

Nitro Group Transformations: The nitro group is a versatile functional group that can be reduced to an amino group, which is a key precursor for many biologically active compounds. nih.gov Catalytic systems, including heterogeneous nanocatalysts, could offer efficient and selective methods for this transformation, opening pathways to new families of 3-aminopyridin-2-one derivatives. mdpi.com Furthermore, nitropyridines can act as 2π-partners in cycloaddition reactions, providing access to complex condensed heterocyclic systems. mdpi.com

The development of robust and reusable heterogeneous catalysts, such as zinc-based nanocrystals, aligns with green chemistry principles and could be applied to the synthesis and transformation of nitropyridinones. rsc.org